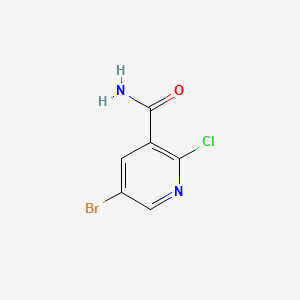

5-Bromo-2-chloronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUOTGWWIKJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504939 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-85-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloronicotinamide: A Technical Guide for Researchers

CAS Number: 75291-85-9

This technical guide provides a comprehensive overview of 5-Bromo-2-chloronicotinamide, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its precursor, 5-Bromo-2-chloronicotinic acid, and structurally related nicotinamide derivatives to provide insights into its properties, synthesis, and potential biological activities.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 75291-85-9 | [1] |

| Molecular Formula | C₆H₄BrClN₂O | [2] |

| Molecular Weight | 235.47 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically available at ≥95% | [2] |

| MDL Number | MFCD13176452 | [2] |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Adapted from related syntheses)

Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride

-

In a round-bottom flask, suspend 5-Bromo-2-chloronicotinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an inert solvent like dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC.

-

The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation to form this compound

-

The crude 5-Bromo-2-chloronicotinoyl chloride is dissolved in an appropriate aprotic solvent.

-

The solution is then treated with a source of ammonia, such as ammonia gas or a solution of ammonium hydroxide.

-

The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in published literature. However, the broader class of nicotinamide derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of halogen atoms can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4]

Potential Anticancer Activity

Derivatives of halogenated nicotinamides have been investigated for their potential as anticancer agents.[4] While hypothetical, it is plausible that this compound could exhibit cytotoxic activity against cancer cell lines. The mechanism of action for many anticancer nicotinamide analogs involves the induction of apoptosis.

A simplified representation of a potential workflow for evaluating the anticancer activity of a compound like this compound is presented below.

Caption: General workflow for investigating anticancer potential.

A potential mechanism of action for cytotoxic nicotinamide derivatives is the induction of the intrinsic apoptosis pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.

Potential Antimicrobial Activity

Nicotinamide derivatives have also been explored for their antimicrobial properties. The halogen substituents in this compound could potentially enhance its antimicrobial activity. Further research would be required to evaluate its efficacy against various bacterial and fungal strains.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not publicly available, researchers can expect to characterize the compound using standard analytical techniques. For the closely related precursor, 5-Bromo-2-chloronicotinic acid, some spectroscopic information is available which can serve as a reference.

-

¹H NMR: The proton NMR spectrum of 5-Bromo-2-chloronicotinic acid shows two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[5]

-

Mass Spectrometry: The molecular weight of this compound can be confirmed by mass spectrometry.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the amide functional group (N-H and C=O stretching vibrations).

Conclusion

This compound is a halogenated nicotinamide derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, this technical guide provides a framework for its synthesis and potential biological evaluation based on the properties and reactions of structurally related compounds. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloronicotinamide from 5-bromo-2-chloronicotinic acid

This technical guide provides a comprehensive overview of the synthetic route for producing 5-Bromo-2-chloronicotinamide from its carboxylic acid precursor, 5-bromo-2-chloronicotinic acid. The primary application of this chemical transformation is in the development of various pharmaceutical and agrochemical compounds, where the resulting amide serves as a crucial intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate laboratory application.

The synthesis of this compound from 5-bromo-2-chloronicotinic acid is most commonly and efficiently achieved through a two-step process. This involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is subsequently reacted with an amine to form the desired amide.

Synthesis Pathway Overview

The predominant synthetic pathway involves two key stages:

-

Formation of the Acyl Chloride: 5-bromo-2-chloronicotinic acid is converted to 5-bromo-2-chloronicotinoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]

-

Amidation: The resulting acyl chloride is then reacted with a source of ammonia or an appropriate amine to yield this compound.

This two-step approach is favored due to its high efficiency and the reactive nature of the acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This protocol details the conversion of 5-bromo-2-chloronicotinic acid to its corresponding acyl chloride.

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

-

To a solution of 5-Bromo-2-chloronicotinic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops) under an inert atmosphere.[1]

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.

-

The resulting crude 5-Bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.[1]

Part 2: Synthesis of this compound

This protocol describes the acylation of an amine with the freshly prepared 5-Bromo-2-chloronicotinoyl chloride to yield the final amide product.

Materials:

-

Crude 5-Bromo-2-chloronicotinoyl chloride (from Part 1)

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent) or a primary/secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if using an amine salt

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the freshly prepared 5-Bromo-2-chloronicotinoyl chloride in an anhydrous aprotic solvent under an inert atmosphere.

-

In a separate flask, prepare a solution of the amine (1.0 equivalent) and a non-nucleophilic base (1.1 - 1.5 equivalents) in the same solvent at 0 °C.[2]

-

Slowly add the solution of 5-Bromo-2-chloronicotinoyl chloride to the amine solution at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by TLC or LC-MS.[3]

-

Upon completion, quench the reaction by adding water.[3]

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

-

The crude this compound can be purified by recrystallization or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its N-substituted derivatives.

| Reactant (Amine) | Product | Chlorinating Agent | Yield (%) | Melting Point (°C) |

| Ammonia | This compound | Thionyl Chloride | >90 | 168.85-170.21 |

| Aniline | N-phenyl-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 162-163[4] |

| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 198-199[4] |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 179-180[4] |

| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-2-chloronicotinamide | Thionyl Chloride | >80 | 181-182[4] |

Mandatory Visualization

The following diagrams illustrate the chemical structures and the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and safety protocols.

References

5-Bromo-2-chloronicotinamide: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloronicotinamide is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the presence of bromine and chlorine substituents on the pyridine ring, offer versatile handles for a variety of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics and agrochemicals. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant biological pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of both a bromine and a chlorine atom significantly influences its reactivity and physical properties, making it a valuable building block in organic synthesis.[1] While specific experimental data for this compound is not extensively published in readily available literature, the properties of its immediate precursor, 5-Bromo-2-chloronicotinic acid, provide a useful reference point.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-chloronicotinic Acid |

| CAS Number | 75291-85-9[2][3] | 29241-65-4[4] |

| Molecular Formula | C₆H₄BrClN₂O[2] | C₆H₃BrClNO₂[4] |

| Molecular Weight | 235.47 g/mol [5] | 236.45 g/mol [4] |

| Melting Point | Data not available | 172 °C[6] |

| Boiling Point | Data not available | 419.3 °C at 760 mmHg (predicted)[7] |

| Solubility | Data not available | Data not available |

| Appearance | Solid (inferred) | White solid[6] |

Table 2: Spectroscopic Data of Related Compounds

| Spectroscopic Data | Compound | Details |

| ¹H NMR | 5-Bromo-2-chloronicotinic acid (in Acetone-d₆) | δ 8.66 (d, J = 2.5 Hz, 1H), 8.43 (d, J = 2.5 Hz, 1H)[8] |

| IR Spectrum | 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide | Available as a reference spectrum.[9] |

| Mass Spectrum | 5-Bromo-2-chloronicotinic acid (Electrospray Ionization) | m/z: 236.2 [M+H]⁺[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation.

General Synthetic Workflow

The conversion of 5-Bromo-2-chloronicotinic acid to this compound can be represented by the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Bromo-2-chloronicotinic Acid

This protocol is adapted from general procedures for the synthesis of N-substituted nicotinamides.[10][11]

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Ammonium hydroxide (NH₄OH) or ammonia (NH₃) gas

-

Triethylamine (TEA) or other non-nucleophilic base (optional)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath). A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2-chloronicotinoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation to this compound

-

Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane in a separate flask under an inert atmosphere and cool to 0 °C.

-

In a separate vessel, prepare a solution of ammonium hydroxide in the same solvent or bubble ammonia gas through the cooled solvent.

-

Slowly add the solution of 5-Bromo-2-chloronicotinoyl chloride to the ammonia solution at 0 °C with vigorous stirring. A non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications as a Chemical Intermediate

This compound is a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The bromine and chlorine atoms serve as reactive sites for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[1]

In Drug Discovery: Synthesis of Kinase Inhibitors

The nicotinamide scaffold is a common feature in many kinase inhibitors. This compound can be elaborated into complex heterocyclic systems that target the ATP-binding site of various kinases.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[10] Dysregulation of this pathway is implicated in various inflammatory diseases. Small molecule inhibitors targeting p38 MAPK are of significant therapeutic interest.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and allergies.

Caption: Syk Signaling Pathway and Point of Inhibition.

In Agrochemicals

This compound and its derivatives have also found applications in the agrochemical industry as active ingredients in pesticides and herbicides. The specific substitutions on the pyridine ring can be tailored to target specific biological pathways in pests or weeds.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both drug discovery and agrochemical research. Its di-halogenated pyridine core provides a robust platform for the synthesis of complex and biologically active molecules. The detailed protocols and pathway information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics and crop protection agents. Further exploration of the reactivity of this intermediate is likely to unveil even broader applications in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. parchem.com [parchem.com]

- 4. 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 75291-85-9|this compound|BLD Pharm [bldpharm.com]

- 6. labproinc.com [labproinc.com]

- 7. 5-Bromo-2-chloroisonicotinic acid, CAS No. 886365-31-7 - iChemical [ichemical.com]

- 8. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 5-Bromo-2-chloronicotinamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For a compound like 5-Bromo-2-chloronicotinamide, understanding its dissolution characteristics in various organic solvents is paramount for formulation development, purification processes, and preclinical testing. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for interpreting such data. While specific experimental solubility data for this compound is not extensively available in published literature, this document outlines the standardized protocols for its determination and illustrates how such data would be presented.

Solubility Data of this compound

A systematic evaluation of solubility in a range of common organic solvents is essential. The following table represents an illustrative example of how quantitative solubility data for this compound would be structured. This data is hypothetical and serves as a template for reporting results from experimental determination.

Table 1: Illustrative Thermodynamic Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Dielectric Constant (approx.) | Hypothetical Solubility (mg/mL) |

| Methanol | Protic Alcohol | 32.7 | 15.2 |

| Ethanol | Protic Alcohol | 24.5 | 8.5 |

| Isopropanol | Protic Alcohol | 19.9 | 3.1 |

| Acetone | Ketone | 20.7 | 25.8 |

| Dichloromethane (DCM) | Chlorinated Solvent | 9.1 | 12.4 |

| Ethyl Acetate | Ester | 6.0 | 7.9 |

| N,N-Dimethylformamide (DMF) | Aprotic Amide | 36.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | > 100 |

| Acetonitrile | Nitrile | 37.5 | 18.3 |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 1.0 |

| Heptane | Aliphatic Hydrocarbon | 1.9 | < 0.1 |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more relevant for early-stage drug discovery scenarios.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.[3]

-

-

Quantification: Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase used for analysis). Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method that measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[4][5][6][7]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing the test solvent. This is typically done as a serial dilution to test a range of concentrations.

-

Incubation: Cover the plate and shake at room temperature for a defined period, usually shorter than for thermodynamic assays (e.g., 1-2 hours).

-

Precipitation Detection: Determine the point of precipitation. This can be done visually or instrumentally:

-

Turbidimetry/Nephelometry: Measure the light scattering caused by the formation of a precipitate using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

-

Quantification (Filtration-based): Alternatively, after incubation, the solutions can be filtered through a 96-well filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS/MS.[7]

Analytical Quantification: Reverse-Phase HPLC (RP-HPLC)

A validated RP-HPLC method is crucial for accurately quantifying the concentration of dissolved this compound.

Illustrative HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid for improved peak shape). For example, an isocratic method could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.

-

Quantification: Generate a standard curve by injecting known concentrations of this compound. The concentration of the unknown samples is then determined by comparing their peak areas to the standard curve.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

It is critical for researchers to recognize that solubility is not an invariant property. Several factors can significantly influence the measured solubility of this compound:

-

Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, and consequently, a different solubility.[9] Metastable polymorphs are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) to check for any solvent-mediated transformations.[10]

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, precise temperature control during the experiment is essential for reproducibility.

-

pH (in aqueous environments): Although this guide focuses on organic solvents, if aqueous solutions are used, the pH will be a critical factor due to the potential for ionization of the nicotinamide moiety.

-

Purity of the Compound: Impurities can affect the measured solubility. Highly purified this compound should be used for definitive solubility studies.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for its experimental determination and data presentation. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and utilizing validated analytical techniques like HPLC for quantification, researchers and drug development professionals can generate the reliable and reproducible data needed to advance formulation and development activities. Careful consideration of factors like polymorphism and temperature is essential for the accurate interpretation of solubility results.

References

- 1. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic and Analytical Profile of 5-Bromo-2-chloronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 5-Bromo-2-chloronicotinamide. Due to the limited availability of public experimental data for this specific molecule, this guide combines known information for structurally related compounds with standardized experimental protocols to offer a predictive and practical resource for researchers.

Quantitative Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | ~8.7 | d | ~2.5 | H-6 |

| ~8.3 | d | ~2.5 | H-4 | ||

| ~7.8 (broad s) | s | - | -NH₂ | ||

| ~7.6 (broad s) | s | - | -NH₂ | ||

| ¹³C | DMSO-d₆ | ~165 | s | - | C=O |

| ~152 | s | - | C-2 | ||

| ~148 | s | - | C-6 | ||

| ~141 | s | - | C-4 | ||

| ~125 | s | - | C-5 | ||

| ~120 | s | - | C-3 |

Note: Predicted chemical shifts are based on the analysis of related nicotinamide and pyridine derivatives. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3400-3200 | Medium, Doublet |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Amide I) | Stretching | ~1680 | Strong |

| N-H (Amide II) | Bending | ~1620 | Medium |

| C=C, C=N (Aromatic) | Stretching | 1600-1450 | Medium-Strong |

| C-Cl | Stretching | 800-600 | Strong |

| C-Br | Stretching | 600-500 | Strong |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| Ionization Mode | Fragment (m/z) | Relative Intensity (%) | Assignment |

| ESI+ | 234.9 / 236.9 | 100 / 98 | [M+H]⁺ (Isotopic pattern for Br and Cl) |

| 218.9 / 220.9 | Variable | [M-NH₂]⁺ | |

| 183.9 | Variable | [M-NH₂-Cl]⁺ | |

| 156.0 | Variable | [M-NH₂-Br]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data using the spectrometer's software, which typically includes automatic baseline correction and normalization.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Nicotinamide Adenine Dinucleotide (NAD⁺) Signaling Hub

Nicotinamide derivatives are crucial in cellular metabolism, primarily through their role in the NAD⁺ biosynthesis and signaling pathways. The diagram below illustrates the central role of NAD⁺ as a substrate for various enzyme families. While the specific role of this compound in these pathways is not yet elucidated, its structural similarity to nicotinamide suggests potential interactions.

Caption: Central role of NAD⁺ in cellular signaling pathways.

Commercial Availability and Technical Guide for 5-Bromo-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-chloronicotinamide, a key building block in the synthesis of pharmacologically active compounds. This document outlines its commercial availability, key chemical properties, and its application in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant signaling pathways are also presented to support researchers in their drug discovery and development endeavors.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for larger-scale synthesis. The following table summarizes a selection of suppliers.

| Supplier | Website | Notes |

| Amerigo Scientific | --INVALID-LINK-- | Specialist distributor serving the life sciences.[1] |

| Parchem | --INVALID-LINK-- | Global supplier of specialty chemicals.[2] |

| BLD Pharm | --INVALID-LINK-- | Offers a range of organic building blocks.[3] |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound and its closely related acid precursor is provided below. These properties are crucial for designing synthetic routes and understanding the compound's behavior in various experimental conditions.

| Property | This compound | 5-Bromo-2-chloronicotinic acid |

| CAS Number | 75291-85-9[1][2] | 29241-65-4[4][5] |

| Molecular Formula | C₆H₄BrClN₂O[1] | C₆H₃BrClNO₂[4][5] |

| Molecular Weight | 235.47 g/mol [1] | 236.45 g/mol [4][5] |

| Purity | Typically ≥95%[1] | Typically ≥98% |

| Appearance | Solid | White to off-white solid |

| Melting Point | Not consistently reported | 170 - 173 °C[6] |

| Boiling Point | Not available | Not available |

| Solubility | Not consistently reported | Soluble in methanol[4] |

Applications in Drug Discovery and Synthesis

This compound and its derivatives are valuable intermediates in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases. The presence of two distinct halogen atoms on the pyridine ring allows for selective and sequential functionalization, enabling the generation of diverse chemical libraries for screening against various biological targets.

Synthesis of Kinase Inhibitors

The nicotinamide scaffold can act as a hinge-binder within the ATP-binding pocket of kinases. The bromo and chloro substituents on the pyridine ring serve as synthetic handles for introducing various functionalities through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Experimental Protocols

The following sections provide detailed experimental workflows for the synthesis of N-substituted 5-Bromo-2-chloronicotinamides, which are key intermediates in the development of kinase inhibitors.

General Workflow for N-Substituted Amide Synthesis

The synthesis of N-substituted 5-Bromo-2-chloronicotinamides is typically a two-step process. The first step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride, followed by the coupling with a desired amine.

Step 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This protocol is based on the general principle of converting a carboxylic acid to an acyl chloride.

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of N-substituted-5-bromo-2-chloronicotinamide

This protocol describes the coupling of the acyl chloride with an amine.

Materials:

-

5-Bromo-2-chloronicotinoyl chloride (from Step 1)

-

Desired primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq)

Procedure:

-

Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in an anhydrous aprotic solvent at 0 °C.

-

Slowly add a solution of 5-Bromo-2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-bromo-2-chloronicotinamide.

Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in disease, particularly in inflammation and cancer.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a central role in inflammation.

Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, making it an attractive target for autoimmune diseases and allergies.[7]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. parchem.com [parchem.com]

- 3. 75291-85-9|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 5. 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

Safety and Handling of 5-Bromo-2-chloronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-chloronicotinamide (CAS No. 75291-85-9), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to understand its potential health effects to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[1] |

| Acute Toxicity, Oral (Harmful) | Not specified | May be harmful if swallowed. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Not specified | May cause respiratory irritation. |

Signal Word: Warning[1]

Other Hazards: The substance is a lachrymator, meaning it can cause tearing.[1]

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use a local exhaust system if dust or aerosols are generated.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidents and maintain the chemical's integrity.

Handling:

-

Avoid breathing dust or fumes.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Keep the container tightly closed.[1]

-

Store in a cool, dark, and well-ventilated place.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |

Accidental Release and Fire-Fighting Measures

Prompt and correct response to spills and fires can prevent escalation and minimize damage.

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Clean up spills immediately, avoiding dust generation.

-

Collect the spilled material in a sealed container for disposal.

-

Wash the spill area with soap and water.

Fire-Fighting:

-

The substance is non-combustible.

-

In case of a fire involving this chemical, use extinguishing media appropriate for the surrounding fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to potentially corrosive fumes.

Visualizing Safety Protocols

To further clarify safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.

Caption: Logical relationships in hazard identification and response for this compound.

Caption: Experimental workflow for handling a chemical spill of this compound.

References

Methodological & Application

Synthesis of 5-Bromo-2-chloronicotinamide: A Detailed Protocol for Researchers

For Immediate Release:

This application note provides a comprehensive protocol for the synthesis of 5-Bromo-2-chloronicotinamide, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and a visual workflow of the synthesis.

Introduction

This compound is a versatile intermediate in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of bromine and chlorine atoms on the pyridine ring offers multiple points for further functionalization, making it a valuable precursor in the discovery of new bioactive molecules. This protocol outlines a reliable two-step synthesis commencing from 5-Bromo-2-chloronicotinic acid.

Data Presentation

The synthesis of this compound involves the initial conversion of 5-Bromo-2-chloronicotinic acid to its corresponding acyl chloride, followed by amidation. The following table summarizes the key reagents and expected outcome for this process.

| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 | 5-Bromo-2-chloronicotinic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-Bromo-2-chloronicotinoyl chloride | >95 (crude) |

| 2 | 5-Bromo-2-chloronicotinoyl chloride | Aqueous Ammonia (NH₄OH) | This compound | High |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrClN₂O |

| Molecular Weight | 235.47 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 75291-85-9 |

Note: Specific yield and purity can vary based on reaction scale and purification methods.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This procedure details the conversion of 5-bromo-2-chloronicotinic acid to its highly reactive acid chloride intermediate.

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene (if using oxalyl chloride)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 5-Bromo-2-chloronicotinic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq) dropwise at room temperature.

-

Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2-chloronicotinoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Procedure using Oxalyl Chloride:

-

To a solution of 5-Bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride.

Part 2: Synthesis of this compound

This procedure describes the amidation of the crude 5-Bromo-2-chloronicotinoyl chloride.

Materials:

-

Crude 5-Bromo-2-chloronicotinoyl chloride (from Part 1)

-

Concentrated aqueous ammonia (NH₄OH, 28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice-water bath

-

Stirring apparatus

-

Separatory funnel

-

Beaker

-

Büchner funnel and filter paper

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude 5-Bromo-2-chloronicotinoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask and cool the solution to 0 °C in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the cooled and stirred solution of the acid chloride. A white precipitate is expected to form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

If DCM was used as the solvent, add water to the reaction mixture and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If THF was used, the product may precipitate out of the solution. The solid can be collected by filtration. Alternatively, the THF can be removed under reduced pressure, and the residue can be partitioned between DCM and water. The organic layer is then washed, dried, and concentrated as described above.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Mandatory Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis steps.

Application Notes and Protocols for the N-Acylation of 5-Bromo-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-acylation of 5-Bromo-2-chloronicotinamide, a key intermediate in the synthesis of novel chemical entities for drug discovery and agrochemical research. The protocol outlines a robust method for the attachment of an acyl group to the amide nitrogen of this compound, yielding N-acyl-5-bromo-2-chloronicotinamide derivatives. These derivatives are of interest for their potential biological activities. This application note includes a detailed experimental procedure, tabulated data for representative reactions, and a workflow diagram to facilitate the successful execution of this synthetic transformation.

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, playing crucial roles in various cellular processes. The functionalization of the nicotinamide core allows for the exploration of new chemical space and the development of compounds with tailored biological activities. The starting material, this compound, possesses multiple reactive sites, making chemoselective modification a key challenge. This protocol focuses on the selective acylation of the primary amide nitrogen. The resulting N-acylated products can be valuable intermediates for the synthesis of more complex molecules, including potential inhibitors of enzymes that recognize the nicotinamide motif.

Experimental Protocols

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base. Anhydrous conditions are recommended to prevent the hydrolysis of the acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or DI PEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes representative data for the N-acylation of this compound with various acyl chlorides.

| Acyl Chloride | Product | Reaction Time (h) | Yield (%) |

| Acetyl Chloride | N-acetyl-5-bromo-2-chloronicotinamide | 2 | 85 |

| Propionyl Chloride | 5-bromo-2-chloro-N-propionylnicotinamide | 2.5 | 82 |

| Benzoyl Chloride | N-benzoyl-5-bromo-2-chloronicotinamide | 3 | 90 |

| Cyclopropanecarbonyl chloride | 5-bromo-2-chloro-N-(cyclopropanecarbonyl)nicotinamide | 3 | 88 |

Visualizations

Diagram 1: Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Diagram 2: Logical Relationship of Reactants and Products

Caption: Reactants, reagents, and products in the N-acylation reaction.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze the acyl chloride. Confirm the quality of the starting material and reagents.

-

Side Reactions: The pyridine nitrogen is a potential site for acylation, though it is less nucleophilic than the deprotonated amide. If N-pyridyl acylation is observed, consider using a milder acylating agent or a bulkier base. Nucleophilic aromatic substitution of the chloro or bromo substituents is generally not favored under these conditions but could occur at elevated temperatures.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture. Ensure efficient stirring.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water. Handle with care.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid. Handle with care.

Application Notes and Protocols: Synthesis of Novel Fungicides Using 5-Bromo-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromo-2-chloronicotinamide in the synthesis of novel fungicidal agents. The methodologies outlined are based on established synthetic strategies for analogous nicotinamide derivatives that have demonstrated significant fungicidal activity.

Introduction

Nicotinamide derivatives are a well-established class of compounds in the agrochemical industry, with notable examples including the fungicide boscalid and the insecticide flonicamid. The unique electronic and structural properties of the pyridine ring in this compound make it a valuable scaffold for the development of new fungicides. The bromo and chloro substituents offer sites for further chemical modification, allowing for the fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties. This document details the synthetic pathways and experimental procedures for creating novel fungicide candidates based on this versatile building block.

Synthetic Strategy

The primary synthetic route for incorporating the this compound moiety into target molecules involves the formation of an amide bond with a suitable amine. A common and efficient method is to first convert the corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid, into a more reactive acyl chloride. This intermediate can then be readily coupled with a variety of primary or secondary amines to yield the desired nicotinamide derivatives.

Figure 1: General synthetic workflow for novel fungicides.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar N-(thiophen-2-yl) nicotinamide derivatives and provide a reliable method for the synthesis of novel fungicides from this compound.[1][2]

Protocol 1: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

This protocol details the conversion of 5-bromo-2-chloronicotinic acid to its corresponding acyl chloride, a key reactive intermediate.[2]

Materials:

-

5-bromo-2-chloronicotinic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-bromo-2-chloronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (3.0 eq) dropwise at room temperature.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chloronicotinoyl chloride. This product is typically used in the next step without further purification.[2]

Protocol 2: Synthesis of Novel this compound Derivatives

This protocol describes the coupling of 5-bromo-2-chloronicotinoyl chloride with a selected amine to generate the final fungicidal compound.[2]

Materials:

-

5-bromo-2-chloronicotinoyl chloride (from Protocol 1)

-

Substituted amine (e.g., a substituted 2-aminothiophene derivative)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the mixture in an ice-water bath.

-

Add a solution of 5-bromo-2-chloronicotinoyl chloride (1.15 eq) in dichloromethane (DCM) dropwise to the cooled mixture.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.

-

Quench the reaction by adding water.

-

Separate the organic phase and wash it with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the target compound.

Data Presentation

The following tables provide examples of the types of quantitative data that should be collected and organized for newly synthesized compounds, based on data from analogous nicotinamide fungicides.[1]

Table 1: Synthesis and Characterization of Exemplary Fungicide Candidates

| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) | Molecular Formula | HRMS (m/z) [M+H]⁺ |

| FN-1 | 2-amino-4-methylthiophene | 78 | 185-187 | C₁₁H₈BrClN₂OS | 333.9234 |

| FN-2 | 2-amino-4-phenylthiophene | 72 | 201-203 | C₁₆H₁₀BrClN₂OS | 395.9391 |

| FN-3 | 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | 81 | 192-194 | C₁₄H₁₂BrClN₂OS | 370.9547 |

Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)

| Compound ID | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium graminearum | Rhizoctonia solani |

| FN-1 | 12.5 | 25 | 50 | 6.25 |

| FN-2 | 6.25 | 12.5 | 25 | 3.13 |

| FN-3 | 3.13 | 6.25 | 12.5 | 1.56 |

| Boscalid | 1.56 | 3.13 | 6.25 | 0.78 |

Signaling Pathway Visualization

While the specific mechanism of action for novel fungicides derived from this compound requires experimental validation, many nicotinamide-based fungicides, such as boscalid, are known to inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, leading to fungal cell death.

Figure 2: Putative mechanism of action via Complex II inhibition.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel fungicides. The synthetic protocols provided herein offer a robust foundation for the creation of a diverse library of candidate compounds. Through systematic variation of the amine component and subsequent biological screening, new and effective fungicidal agents can be developed to address the ongoing challenges in agriculture and crop protection.

References

Application Notes and Protocols: 5-Bromo-2-chloronicotinamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloronicotinamide is a highly versatile heterocyclic building block crucial in the synthesis of pharmaceutical intermediates. Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxamide group, offers multiple reaction sites for synthetic elaboration. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, enabling selective, sequential functionalization through various modern cross-coupling reactions.

In palladium-catalyzed reactions, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, following the general halide reactivity trend (I > Br > Cl > F).[1][2] This chemoselectivity allows for precise modification at the C5 position while leaving the C2 chloro-substituent intact for subsequent transformations. This attribute is invaluable in the construction of complex molecular architectures, particularly in the synthesis of targeted therapies like kinase inhibitors, where the nicotinamide scaffold can mimic the hinge-binding region of ATP.[3]

These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this compound, supported by quantitative data and workflow diagrams to guide researchers in drug discovery and development.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[4][5] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active molecules.[6] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] Due to the higher reactivity of the C-Br bond, the coupling occurs selectively at the 5-position of the nicotinamide ring.

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the C5 position of this compound with various arylboronic acids. Yields are representative and may vary based on the specific substrate and optimized conditions.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-92 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 95 | 88-96 |

Experimental Protocol: Synthesis of 5-phenyl-2-chloronicotinamide

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[2]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-chloronicotinamide.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines.[1] The reaction typically requires a palladium precursor, a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP), and a base.[1][9] The higher reactivity of the C-Br bond allows for selective amination at the C5 position, yielding 5-amino-2-chloronicotinamide derivatives that are key intermediates for further functionalization.

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for the selective C5-amination of this compound with various amines.

| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 90-98 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 |

| Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | t-BuOH | 90 | 88-96 |

| Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 92-99 |

Experimental Protocol: Synthesis of 5-(morpholino)-2-chloronicotinamide

-

Vessel Preparation: To a dry Schlenk flask, add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and the phosphine ligand, such as XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), followed by this compound (1.0 mmol, 1.0 equiv.).

-

Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).[1]

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 5-(morpholino)-2-chloronicotinamide.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10][11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine).[12] The resulting 5-alkynyl-2-chloronicotinamide intermediates are valuable in medicinal chemistry, as the alkynyl group can participate in further transformations (like click chemistry) or act as a key structural element.[12]

Quantitative Data: Representative Sonogashira Coupling Conditions

The table below outlines representative conditions for the selective Sonogashira coupling at the C5 position.

| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85-95 |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 80-90 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 50 | 90-97 |

| Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Acetonitrile | RT | 75-85 |

Experimental Protocol: Synthesis of 5-(phenylethynyl)-2-chloronicotinamide

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[12]

-

Solvent and Reagents: Add anhydrous, degassed THF (5 mL). Then, add triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) followed by phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at 65 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-